[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Description
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFXZLOCMNCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Hydrogenated products or ring-opened derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential as an anticonvulsant agent due to its ability to modulate neurological pathways .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate ion channels and neurotransmitter receptors in the brain, thereby stabilizing neuronal activity . The exact molecular pathways are still under investigation, but it is known to affect the GABAergic and glutamatergic systems .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The following table highlights key structural differences among analogues (Table 1):
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is a compound belonging to the oxadiazole class, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.22 g/mol
- CAS Number : 914810-86-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate ion channels and neurotransmitter receptors, which can stabilize neuronal activity. This mechanism underpins its investigation as a potential anticonvulsant agent.
Anticonvulsant Activity
Research indicates that this compound may exhibit anticonvulsant properties. In experimental models, it has shown the ability to reduce seizure activity by modulating excitatory neurotransmission pathways. This suggests its potential utility in treating epilepsy and other seizure disorders.
Anticancer Properties
A significant area of research involves the anticancer effects of this compound. Studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For instance:
- Cytotoxicity : The compound has been evaluated against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, showing promising cytotoxic effects with IC₅₀ values in the micromolar range.
- Mechanism of Action : Flow cytometry assays revealed that it induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .
Comparative Analysis with Other Compounds
In comparison to other oxadiazole derivatives, this compound exhibits unique electronic properties due to its specific structural features. This uniqueness potentially enhances its biological activity relative to similar compounds such as 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Oxadiazole | Anticonvulsant, Anticancer |
| 5-(4-Methoxyphenyl)-1H-indole | Indole | Moderate cytotoxicity |
| 5-(4-Methoxyphenyl)-1H-imidazole | Imidazole | Lower biological activity |
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Study on Anticancer Activity :
- Neuropharmacological Assessment :
Q & A
Q. Purity Optimization :
- Use column chromatography for intermediate purification.
- Recrystallize final products using solvent systems like ethanol/water.
- Monitor reactions with TLC or HPLC to detect byproducts early .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nitrile Cyclization | 65–75 | ≥95 | Side reactions with nitrile |
| Coupling with Pd Catalysts | 70–80 | ≥98 | Catalyst cost and removal |
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Advanced
Contradictions often arise from:
- Tautomerism : The oxadiazole ring may exhibit tautomeric forms, altering NMR signals. Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts.
- Computational Validation : Employ density functional theory (DFT) to predict NMR chemical shifts and match experimental data .
What spectroscopic and crystallographic methods are most effective for structural characterization?
Basic
Key Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm amine protons and aromatic substituents. DEPT-135 distinguishes CH2/CH3 groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- X-ray Crystallography : Use SHELX programs for structure refinement. Ensure high-resolution data (R-factor < 0.05) .
Q. Table 2: Structural Validation Workflow
| Technique | Purpose | Critical Parameters |
|---|---|---|
| X-ray | Absolute configuration | Resolution, Rmerge |
| IR | Functional group identification | Absorption bands (e.g., N-H) |
What computational approaches predict the compound’s biological targets and binding modes?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with enzymes (e.g., cyclooxygenase). Prioritize targets based on oxadiazole’s π-stacking and H-bonding propensity .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro) with bioactivity. Use descriptors like logP and polar surface area .
What are the key considerations in designing bioactivity assays for antimicrobial testing?
Q. Basic
- Lipophilicity : The 4-methoxyphenyl group enhances membrane permeability. Measure logP via shake-flask method (target logP ~2.5) .
- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains. Include positive controls (e.g., ciprofloxacin) .
How does the methoxyphenyl substituent affect reactivity compared to halogenated analogs (e.g., fluorophenyl derivatives)?
Q. Advanced
- Electron Donation : Methoxy’s +M effect increases electron density on the oxadiazole ring, altering nucleophilic substitution rates vs. electron-withdrawing halogens .
- Metabolic Stability : Methoxy groups reduce oxidative metabolism compared to halogens, as shown in microsomal stability assays (t1/2 > 60 mins) .
Q. Table 3: Substituent Effects on Reactivity
| Substituent | Hammett σ Value | Metabolic Stability (t1/2, mins) |
|---|---|---|
| -OCH3 | -0.27 | 75 |
| -F | +0.06 | 45 |
How can low yields in oxadiazole ring formation be troubleshooted?
Q. Basic
- Cyclization Issues : Ensure anhydrous conditions to prevent hydrolysis. Optimize reaction time (e.g., 12–24 hrs at 80°C) .
- Byproduct Formation : Use scavengers (e.g., molecular sieves) to trap water. Monitor pH (ideal range: 6–8) during hydroxylamine reactions .
What strategies validate the compound’s mechanism of action in enzyme inhibition?
Q. Advanced
- Enzyme Kinetics : Perform Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition.
- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry .
- CRISPR Knockout Models : Validate target engagement in cell lines lacking the putative enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
